molecular formula C8H15NO2 B1658073 methyl 2-(dimethylamino)pent-4-enoate CAS No. 59415-13-3

methyl 2-(dimethylamino)pent-4-enoate

Cat. No.: B1658073
CAS No.: 59415-13-3
M. Wt: 157.21 g/mol
InChI Key: YOPNWIQNZIMUIT-UHFFFAOYSA-N
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Description

methyl 2-(dimethylamino)pent-4-enoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of 4-pentenoic acid, where the carboxylic acid group is esterified with methanol, and the alpha position is substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(dimethylamino)pent-4-enoate typically involves the esterification of 4-pentenoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

CH2=CHCH2CH2COOH+CH3OHCH2=CHCH2CH2COOCH3+H2O\text{CH}_2=\text{CHCH}_2\text{CH}_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{CH}_2\text{COOCH}_3 + \text{H}_2\text{O} CH2​=CHCH2​CH2​COOH+CH3​OH→CH2​=CHCH2​CH2​COOCH3​+H2​O

To introduce the dimethylamino group, a subsequent reaction with dimethylamine is required. This can be achieved through a nucleophilic substitution reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(dimethylamino)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Alkyl halides for nucleophilic substitution at the dimethylamino group.

Major Products Formed

    Epoxides: and from oxidation.

    Alcohols: from reduction.

    Substituted amines: from nucleophilic substitution.

Scientific Research Applications

methyl 2-(dimethylamino)pent-4-enoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Polymer Chemistry: Acts as a monomer or comonomer in the production of specialty polymers.

Mechanism of Action

The mechanism of action of methyl 2-(dimethylamino)pent-4-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-pentenoate: Similar structure but lacks the dimethylamino group.

    4-Pentenoic acid, 2-methyl-, heptadecyl ester: Similar backbone but different ester group.

Uniqueness

methyl 2-(dimethylamino)pent-4-enoate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group can participate in additional reactions and interactions, making the compound versatile for various applications.

Properties

IUPAC Name

methyl 2-(dimethylamino)pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-6-7(9(2)3)8(10)11-4/h5,7H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPNWIQNZIMUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442342
Record name 4-Pentenoic acid, 2-(dimethylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59415-13-3
Record name 4-Pentenoic acid, 2-(dimethylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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